methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate
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Overview
Description
Methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a piperazine ring and an acetate group. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may proceed under mild conditions with the appropriate reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with additional hydrogen atoms .
Scientific Research Applications
Methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate include other purine derivatives with piperazine rings and acetate groups. Examples include:
- 2-(3-Methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide
- 2-(3-Methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the acetate group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H18N6O4 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate |
InChI |
InChI=1S/C13H18N6O4/c1-17-10-9(11(21)16-13(17)22)19(7-8(20)23-2)12(15-10)18-5-3-14-4-6-18/h14H,3-7H2,1-2H3,(H,16,21,22) |
InChI Key |
UVWWJOPUKMHWFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(=O)OC |
Origin of Product |
United States |
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